molecular formula C15H23NO8 B12740081 Dextroamphetamine monosaccharate CAS No. 300666-47-1

Dextroamphetamine monosaccharate

Cat. No.: B12740081
CAS No.: 300666-47-1
M. Wt: 345.34 g/mol
InChI Key: VHKVKWTWHZUFIA-DGOKBZBKSA-N
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Description

Dextroamphetamine monosaccharate is a potent central nervous system stimulant and an enantiomer of amphetamine. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound is known for its ability to increase focus, attention, and energy levels by enhancing the activity of certain neurotransmitters in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dextroamphetamine monosaccharate typically involves the reduction of phenylacetone with ammonia and a reducing agent such as lithium aluminum hydride. The reaction conditions require careful control of temperature and pH to ensure the desired enantiomer is produced .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Dextroamphetamine monosaccharate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce phenylacetone, while reduction can yield dextroamphetamine .

Scientific Research Applications

Dextroamphetamine monosaccharate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the study of amphetamine derivatives.

    Biology: Employed in research on neurotransmitter systems and their role in behavior and cognition.

    Medicine: Investigated for its therapeutic potential in treating ADHD, narcolepsy, and other neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and performance-enhancing drugs .

Mechanism of Action

Dextroamphetamine monosaccharate exerts its effects by increasing the release and inhibiting the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling and resulting in heightened alertness, focus, and energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dextroamphetamine monosaccharate is unique in its high potency and efficacy in treating ADHD and narcolepsy compared to its counterparts. Its specific enantiomeric form allows for more pronounced effects on the central nervous system, making it a preferred choice in clinical settings .

Properties

CAS No.

300666-47-1

Molecular Formula

C15H23NO8

Molecular Weight

345.34 g/mol

IUPAC Name

(2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1

InChI Key

VHKVKWTWHZUFIA-DGOKBZBKSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N.[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O

Canonical SMILES

CC(CC1=CC=CC=C1)N.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

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